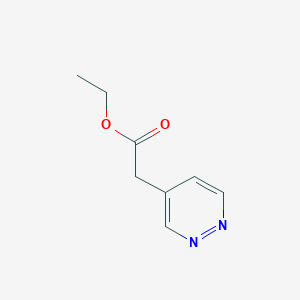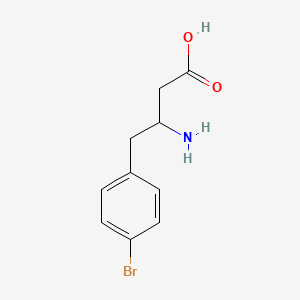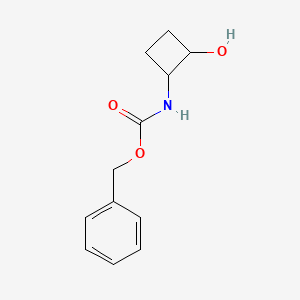
4-Boc-1-(3-bromopropyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-1-(3-bromopropyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinones. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromopropyl chain, and a piperazinone ring. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-(3-bromopropyl)-2-piperazinone typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions.
Alkylation: The protected piperazine is then alkylated with 3-bromopropyl bromide under basic conditions to introduce the bromopropyl chain.
Cyclization: The alkylated intermediate undergoes cyclization to form the piperazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Boc-1-(3-bromopropyl)-2-piperazinone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cyclization: Cyclization reactions may require the use of strong bases or acids, depending on the desired product.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Deprotection: The major product is the free amine.
Cyclization: Cyclized products with varying ring sizes and functionalities.
Wissenschaftliche Forschungsanwendungen
4-Boc-1-(3-bromopropyl)-2-piperazinone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the construction of complex organic molecules.
Biological Studies: Utilized in the development of bioactive molecules and probes.
Wirkmechanismus
The mechanism of action of 4-Boc-1-(3-bromopropyl)-2-piperazinone depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients. The bromopropyl chain can participate in nucleophilic substitution reactions, while the piperazinone ring can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Boc-1-(3-chloropropyl)-2-piperazinone: Similar structure but with a chlorine atom instead of bromine.
4-Boc-1-(3-iodopropyl)-2-piperazinone: Similar structure but with an iodine atom instead of bromine.
4-Boc-1-(3-aminopropyl)-2-piperazinone: Similar structure but with an amino group instead of bromine.
Uniqueness
4-Boc-1-(3-bromopropyl)-2-piperazinone is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The Boc protecting group also provides stability during synthetic transformations.
Eigenschaften
Molekularformel |
C12H21BrN2O3 |
|---|---|
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
tert-butyl 4-(3-bromopropyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-8-7-14(6-4-5-13)10(16)9-15/h4-9H2,1-3H3 |
InChI-Schlüssel |
MGTUHPIXYWTSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


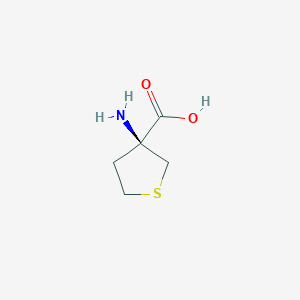
![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde](/img/structure/B12282905.png)
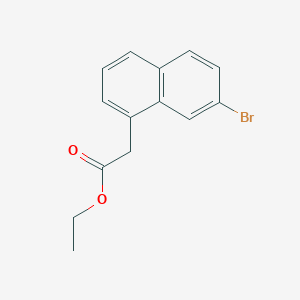
![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
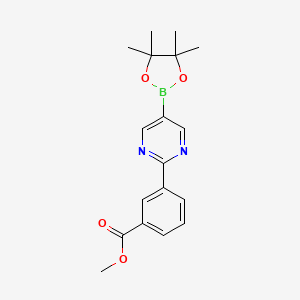
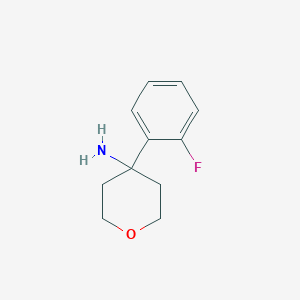
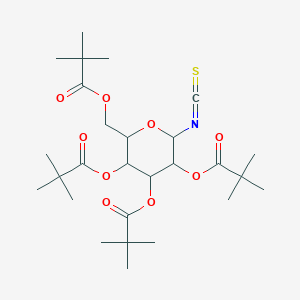
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
